molecular formula C23H25N3O3S2 B11566081 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide

Cat. No.: B11566081
M. Wt: 455.6 g/mol
InChI Key: NYHVPRYTHABLNQ-UHFFFAOYSA-N
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Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide is a complex organic compound with a unique structure that includes both sulfamoyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of dimethylsulfamoyl chloride with aniline to form an intermediate, which is then reacted with 4-[(phenylsulfanyl)methyl]phenylacetic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various amine derivatives

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfamoyl and phenyl derivatives, such as:

  • N-(phenylsulfanyl)acetamide
  • N-(dimethylsulfamoyl)aniline
  • 4-[(phenylsulfanyl)methyl]phenylacetic acid

Uniqueness

What sets 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-[4-(phenylsulfanylmethyl)phenyl]acetamide

InChI

InChI=1S/C23H25N3O3S2/c1-25(2)31(28,29)26(21-9-5-3-6-10-21)17-23(27)24-20-15-13-19(14-16-20)18-30-22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,24,27)

InChI Key

NYHVPRYTHABLNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)CSC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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